H-Tz-PEG4-COOH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

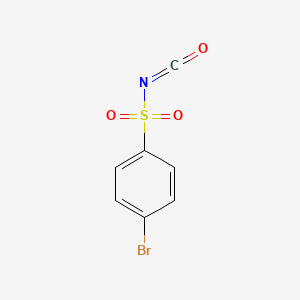

“H-Tz-PEG4-COOH” is a type of polyethylene glycol (PEG) derivative . PEG is a biologically inert, non-immunogenic chemical that confers greater water solubility to proteins, labeling tags, and crosslinkers with which it is incorporated as a constituent chemical group . It is used in various biological, chemical, and pharmaceutical settings .

Synthesis Analysis

The synthesis of PEG involves the repetition of ethylene glycol units . Depending on how one defines the constituent monomer or parent molecule (as ethylene glycol, ethylene oxide, or oxyethylene), PEG compounds are also known as PEO (polyethylene oxide) and POE (polyoxyethylene) .Molecular Structure Analysis

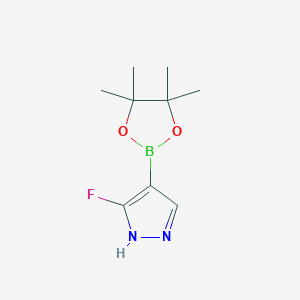

The molecular structure of “H-Tz-PEG4-COOH” is composed of repeating ethylene glycol units . The molecular formula is C14H26O9 , and the molecular weight is 338.351 .Chemical Reactions Analysis

The chemical reactions involving “H-Tz-PEG4-COOH” primarily involve its conjugation to molecules without interfering with cellular functions or target immunogenicities . This process is known as PEGylation .Physical And Chemical Properties Analysis

“H-Tz-PEG4-COOH” is non-toxic, non-immunogenic, hydrophilic (aqueous-soluble), and highly flexible . These properties make it especially useful in various biological, chemical, and pharmaceutical settings .Scientific Research Applications

Bioconjugation

This compound is used as a building block for derivatization of carboxylic acids or activated esters with a methyltetrazine moiety. Its stability is substantially improved compared to hydrogen substituted tetrazines, making it suitable for bioconjugation applications .

Drug Delivery Systems

Me-Tetrazine-PEG4-amine HCl salt is utilized in nano targeted drug delivery systems. It is involved in the synthesis of synthetic phospholipids, polyethylene glycol derivatives, block copolymers, gold nanoparticles, magnetic nanoparticles, and fluorescent dyes which are essential components in targeted drug delivery .

Click Chemistry Reactions

The methyltetrazine group enables fast click reactions with trans-cyclooctene (TCO), which are used in various chemical synthesis and modification processes .

Mechanism of Action

Target of Action

The primary target of Me-Tetrazine-PEG4-amine HCl salt is strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene . These targets are often found in various biomolecules, making the compound highly useful in bioconjugation applications .

Mode of Action

Me-Tetrazine-PEG4-amine HCl salt contains a tetrazine group and a primary amine group . The tetrazine group can undergo an inverse electron demand Diels-Alder (iEDDA) reaction with strained alkenes . This reaction is highly efficient and specific, allowing the compound to bind to its targets without interfering with other functional groups present in biological samples .

Biochemical Pathways

The compound’s action primarily affects the bioconjugation pathways in biological systems . By reacting with strained alkenes, it facilitates the conjugation of two low abundance biopolymers in an aqueous and otherwise complex chemical environment .

Pharmacokinetics

The pharmacokinetic properties of Me-Tetrazine-PEG4-amine HCl salt are influenced by its PEG4 spacer . This polyethylene glycol chain enhances the compound’s solubility in aqueous buffers , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the formation of a stable dihydropyridazine linkage . This linkage is formed when the tetrazine group in the compound reacts with strained alkenes in the target molecules . The formation of this linkage enables the conjugation of biomolecules, which can be used in various applications such as fluorescent imaging, drug delivery, and molecular imaging .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N5O8/c29-21(24-17-19-1-3-20(4-2-19)23-27-25-18-26-28-23)5-7-32-9-11-34-13-15-36-16-14-35-12-10-33-8-6-22(30)31/h1-4,18H,5-17H2,(H,24,29)(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHHMKMNPIEOBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCOCCC(=O)O)C2=NN=CN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N5O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Me-Tetrazine-PEG4-amine HCl salt | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97%](/img/structure/B6292744.png)

![2-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97%](/img/structure/B6292745.png)

![(5aS,6R,9S,9aR)-5a,6,7,8,9,9a-Hexahydro-6,11,11-trimethyl-2-(2,4,6-trimethylphenyl)-6,9-methano-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazinium tetrafluoroborate](/img/structure/B6292792.png)

![Tris[di(4-acetoxybenzylidene)acetone]dipalladium(0) di(4-acetoxybenzylidene)acetone adduct, 97%](/img/structure/B6292802.png)

![{N-[3-(eta6-Phenyl)propyl]-[(1R-2R)-1,2-diphenyl-1-4-methylbenzenesulfonylamidato(kN')-ethyl-2-amino-(kN)]}ruthenium(II)](/img/structure/B6292812.png)